molecular formula C11H10N2OS B2791774 (NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 338414-36-1

(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No. B2791774
CAS RN: 338414-36-1
M. Wt: 218.27
InChI Key: JEKABEGQMLCRNB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a hydroxylamine group attached to a 2-phenyl-1,3-thiazol-5-yl)ethylidene group. The phenyl and thiazole rings are likely to contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

Hydroxylamines are known to undergo a variety of chemical reactions, including oxidation to nitroso compounds, reduction to amines, and condensation with carbonyl compounds to form oximes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific structure and substituents of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity, which is not known based on the information available .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various chemical reactions .

properties

IUPAC Name

(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8(13-14)10-7-12-11(15-10)9-5-3-2-4-6-9/h2-7,14H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKABEGQMLCRNB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

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